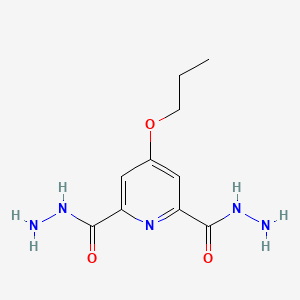
4-Propoxypyridine-2,6-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propoxypyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C10H14N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxypyridine-2,6-dicarbohydrazide typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent, such as methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Propoxypyridine-2,6-dicarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Propoxypyridine-2,6-dicarbohydrazide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Propoxypyridine-2,6-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in the case of its use as a fluorescent sensor, the compound binds to metal ions, leading to changes in its fluorescence properties. This interaction can be studied using techniques such as NMR titration and ESI-MS to determine the stoichiometry and binding constants of the complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarbohydrazide: A closely related compound with similar chemical properties and applications.
Dimethyl pyridine-2,6-dicarboxylate: Another derivative of pyridine-2,6-dicarboxylic acid used in various chemical syntheses.
Uniqueness
4-Propoxypyridine-2,6-dicarbohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications, such as the development of selective sensors and the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
17827-90-6 |
|---|---|
Molekularformel |
C10H15N5O3 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
4-propoxypyridine-2,6-dicarbohydrazide |
InChI |
InChI=1S/C10H15N5O3/c1-2-3-18-6-4-7(9(16)14-11)13-8(5-6)10(17)15-12/h4-5H,2-3,11-12H2,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
ZRBIUKALKHTPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=NC(=C1)C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


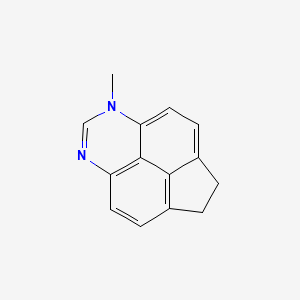

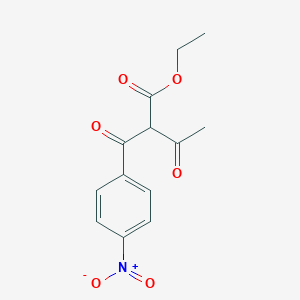
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
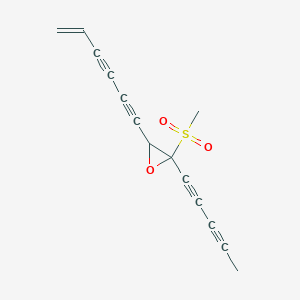

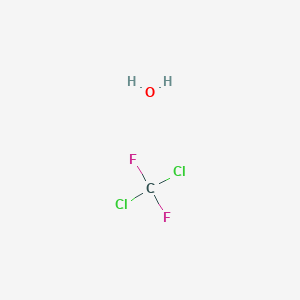
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
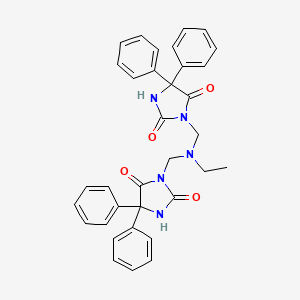
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
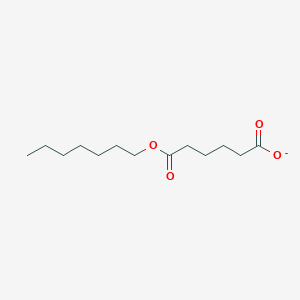
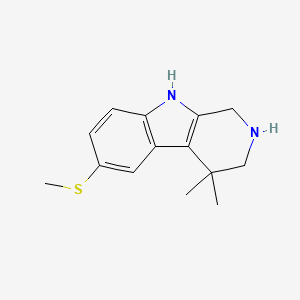
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
